molecular formula C16H12FNO3 B8771155 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid CAS No. 73952-77-9

2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid

Cat. No.: B8771155
CAS No.: 73952-77-9
M. Wt: 285.27 g/mol
InChI Key: ARPYQKTVRGFPIS-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid is a synthetic organic compound that features a benzoxazole ring fused with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoxazole ring or the fluorophenyl group.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid is unique due to its specific combination of a benzoxazole ring and a fluorophenyl group

Properties

CAS No.

73952-77-9

Molecular Formula

C16H12FNO3

Molecular Weight

285.27 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)

InChI Key

ARPYQKTVRGFPIS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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